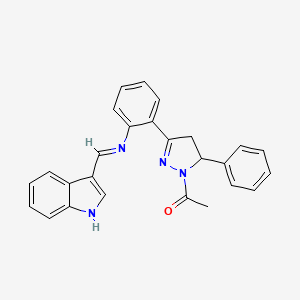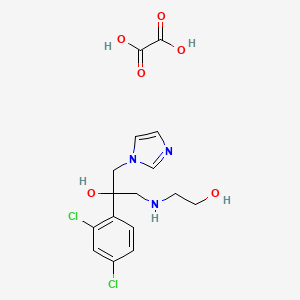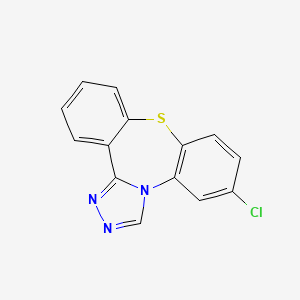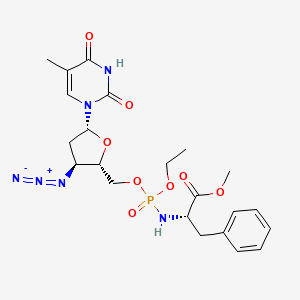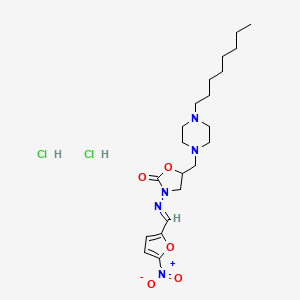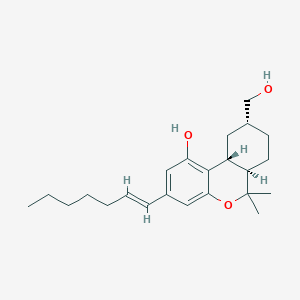
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)-1-piperazine intermediate.
Attachment of the Butyrylamino Group: The intermediate is then reacted with butyryl chloride in the presence of a base to introduce the butyrylamino group.
Cyclization: The resulting compound undergoes cyclization with dibenzo cycloheptene under acidic conditions to form the final product.
Formation of the Maleate Salt: The final step involves the reaction of the compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying conditions depending on the desired substitution.
Major Products
Applications De Recherche Scientifique
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Benzyl(4-fluorophenyl)phenylphosphine oxide
Uniqueness
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is unique due to its specific structural features, such as the combination of a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
103379-33-5 |
|---|---|
Formule moléculaire |
C33H36FN3O5 |
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)butanamide |
InChI |
InChI=1S/C29H32FN3O.C4H4O4/c30-24-13-15-25(16-14-24)33-20-18-32(19-21-33)17-5-10-28(34)31-29-26-8-3-1-6-22(26)11-12-23-7-2-4-9-27(23)29;5-3(6)1-2-4(7)8/h1-4,6-9,13-16,29H,5,10-12,17-21H2,(H,31,34);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
XVVYHOVUKZWTRC-BTJKTKAUSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


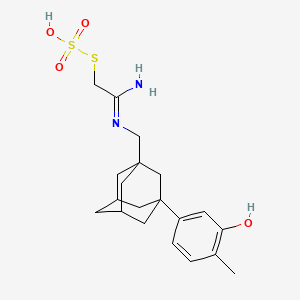
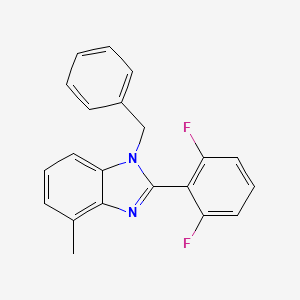
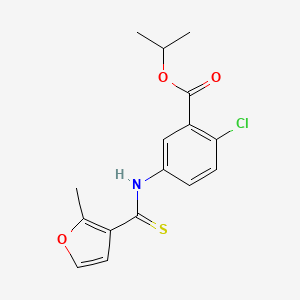
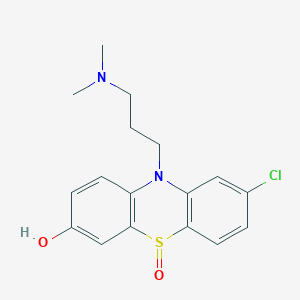
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

